REACTION_CXSMILES
|
C(C1C(C(O)=O)C(=O)CO1)(C)(C)C.[O:14]=[C:15]1[CH2:19][O:18][CH2:17][CH:16]1[C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21].[BH4-].[Na+].CCOCC>C(O)(C)C>[OH:14][CH:15]1[CH2:19][O:18][CH2:17][CH:16]1[C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21] |f:2.3|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1OCC(C1C(=O)O)=O
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
O=C1C(COC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
77 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
NaBH
|
Quantity
|
77 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
39 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at rt for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
to dilute
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O twice
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
EXTRACTION
|
Details
|
extracted with a NaHCO3 aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (eluent, EtOAc/Hex=1/3)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1C(COC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.83 g | |
YIELD: PERCENTYIELD | 86.56% | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |